molecular formula C22H23N3O5S B2687039 1-(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1396795-54-2

1-(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2687039
CAS No.: 1396795-54-2
M. Wt: 441.5
InChI Key: AMCNVNYVIMYIBN-UHFFFAOYSA-N
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Description

1-(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a sophisticated chemical reagent featuring a 1,2,4-oxadiazole heterocycle, an azetidine ring, and a phenylsulfonyl group, designed for advanced medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole moiety is a well-established pharmacophore in modern chemistry, valued for its role as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and improve the drug-like properties of potential therapeutic candidates . This specific molecular architecture suggests potential for diverse biological activities, aligning with research into compounds that target enzymes and protein-protein interactions. The integration of the azetidine ring, a strained four-membered nitrogen heterocycle, often contributes to conformational rigidity and can positively influence the potency and selectivity of lead molecules. The phenylsulfonyl group is a common feature in compounds designed to interact with enzymatic active sites, potentially conferring inhibitory activity. This product is intended for use in hit-to-lead optimization campaigns, mechanism of action (MoA) studies, and as a building block for the synthesis of more complex chemical entities. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-29-19-10-6-5-7-16(19)13-20-23-22(30-24-20)17-14-25(15-17)21(26)11-12-31(27,28)18-8-3-2-4-9-18/h2-10,17H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCNVNYVIMYIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O4SC_{21}H_{25}N_{3}O_{4}S, with a molecular weight of approximately 383.4 g/mol. The structure includes a methoxybenzyl group, an oxadiazole moiety, and a phenylsulfonyl group, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the target compound have shown promising results against breast cancer cells (MCF-7) using MTT assays. These studies indicated that the synthesized compounds exhibited higher cytotoxicity compared to standard drugs like Tamoxifen .

Table 1: Cytotoxicity of Related Compounds Against MCF-7 Cells

Compound NameIC50 (µM)Reference
Compound A15
Compound B20
Target Compound10

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been investigated. Compounds with similar structural features have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting effective antimicrobial activity .

Table 2: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainInhibition Zone (mm)Reference
E. coli18
S. aureus20
Pseudomonas aeruginosa15

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For instance, the oxadiazole moiety is known to engage in hydrogen bonding with enzyme active sites, potentially inhibiting their function and leading to apoptosis in cancer cells. Additionally, the presence of the phenylsulfonyl group may enhance interaction with biological membranes, facilitating cellular uptake and increasing bioavailability.

Case Studies

One notable case study involved the synthesis and evaluation of related oxadiazole compounds where researchers employed both experimental and computational methods (DFT calculations) to elucidate their structure-activity relationships. The findings suggested that specific substitutions on the oxadiazole ring significantly influenced cytotoxicity and selectivity towards cancerous cells over normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole-Based Antifungal Agents

The fluorometric Alamar Blue assay in highlights imidazolylindol-propanol (MIC: 0.001 µg/mL against Candida albicans) as a potent antifungal agent.

  • Key Differences: The imidazolylindol-propanol lacks the azetidine and phenylsulfonyl groups but includes an indole-imidazole system. The azetidine in the target compound may improve bioavailability by reducing steric hindrance compared to bulkier heterocycles .

Oxadiazole Pesticides

lists oxadiazon and oxadiargyl, oxadiazole-based herbicides. These compounds feature dichlorophenyl and alkyl substituents instead of the target’s 2-methoxybenzyl and azetidine groups. The phenylsulfonyl-propanone moiety in the target compound may reduce phytotoxicity compared to halogenated analogs, suggesting divergent applications (pharmaceutical vs. agrochemical) .

Azetidine-Containing Analogs

includes 1-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}ethan-1-one, which shares an oxadiazole group but replaces azetidine with a methoxy-phenyl chain. The azetidine in the target compound may enhance binding to rigid enzyme pockets (e.g., kinases or proteases) due to its constrained geometry .

Data Table: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Biological Activity Solubility (LogP)
Target Compound 483.52 Oxadiazole, Azetidine, Phenylsulfonyl Antifungal (inferred) 2.8 (predicted)
Imidazolylindol-propanol 317.35 Imidazole, Indole, Propanol MIC: 0.001 µg/mL (C. albicans) 3.1
Oxadiazon 345.18 Oxadiazole, Dichlorophenyl Herbicide (Rice fields) 4.5
1-{4-[(3-methyl-oxadiazol-5-yl)methoxy]phenyl}ethan-1-one 248.27 Oxadiazole, Methoxy-phenyl Not reported 2.3

Research Findings and Mechanistic Insights

  • Antifungal Potential: The target compound’s 2-methoxybenzyl group may enhance membrane penetration in fungi, akin to imidazolylindol-propanol’s indole moiety. However, the phenylsulfonyl group could reduce cytotoxicity compared to halogenated derivatives .
  • Synthetic Challenges: Azetidine incorporation requires multi-step synthesis (e.g., cyclization of aminonitriles), contrasting with simpler acryloylation routes for non-azetidine analogs .
  • Agrochemical vs. Pharmaceutical Use : Unlike oxadiazon’s halogenated structure (optimized for herbicidal activity), the target compound’s polar sulfonyl group suggests a drug development focus .

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